

RU 58841: A Technical Guide to Synthesis and Chemical Characterization

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Compound of Interest

Compound Name: RU 58841

Cat. No.: B1680188

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For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 58841, also known as PSK-3841 or HMR-3841, is a non-steroidal antiandrogen (NSAA) that has garnered significant interest for its potential therapeutic applications in androgen-dependent conditions.[1][2][3] Developed in the 1980s by Roussel Uclaf, this compound acts as a competitive antagonist at the androgen receptor, making it a subject of research for topical treatments of conditions like androgenetic alopecia and acne.[1][4][5] This technical guide provides an in-depth overview of the synthesis and chemical characterization of **RU 58841**, presenting detailed experimental protocols and quantitative data for researchers and drug development professionals.

Chemical Properties and Characterization

RU 58841 is a white to off-white crystalline solid.[3][6] A comprehensive summary of its chemical and physical properties is provided below.

Physicochemical Data

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | [1] |
| CAS Number | 154992-24-2 | [1] |
| Molecular Formula | C ₁₇ H ₁₈ F ₃ N ₃ O ₃ | [1] |
| Molecular Weight | 369.34 g/mol | [1] |
| Melting Point | 102-103 °C | [7][8] |
| Appearance | White to off-white powder/crystalline solid | [3][6] |
| Purity | ≥98% | [6] |
| Storage | -20°C for long-term storage | [6][9] |
| Stability | ≥ 4 years at -20°C | [6] |

Solubility Data

RU 58841 exhibits solubility in various organic solvents but is sparingly soluble in aqueous solutions.[3][6] For aqueous buffers, it is recommended to first dissolve the compound in ethanol.[6]

| Solvent | Solubility | Reference |
|--------------------------------------|-------------|-----------|
| Ethanol | ~33 mg/mL | [6] |
| Dimethylformamide (DMF) | ~33 mg/mL | [6] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [6] |
| 1:5 solution of ethanol:PBS (pH 7.2) | ~0.16 mg/mL | [6] |

Spectral Data

| Technique | Data | Reference |
|---|--|-----------|
| UV/Vis (λ_{max}) | 262 nm | [6] |
| Infrared (IR) (cm^{-1}) | 3628 (OH), 2236 ($\text{C}\equiv\text{N}$), 1778-1724 ($\text{C}=\text{O}$), 1615-1575-1505 (aromatic) | [7] |
| ^1H NMR (300 MHz, CDCl_3) δ (ppm) | 1.52 (6H, s, CH_3), 1.64 (2H, m, CH_2 -3), 1.82 (2H, m, CH_2 -2), 2.12 (1H, s, OH), 3.39 (2H, t, CH_2 -1, $J=6$), 3.68 (2H, t, CH_2 -4, $J=6$), 7.89 (d, ArH_5 , $J=8$), 7.98 (dd, ArH_6 , $J=2$, $J=8$), 8.13 (d, ArH_2 , $J=2$) | [7] |
| High-Resolution Mass Spectrometry (HRMS) GC-(EI) TOF- | Calculated for $\text{C}_{17}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_3$ (M): 369.1300, Observed: 369.1294 | [7] |

Elemental Analysis

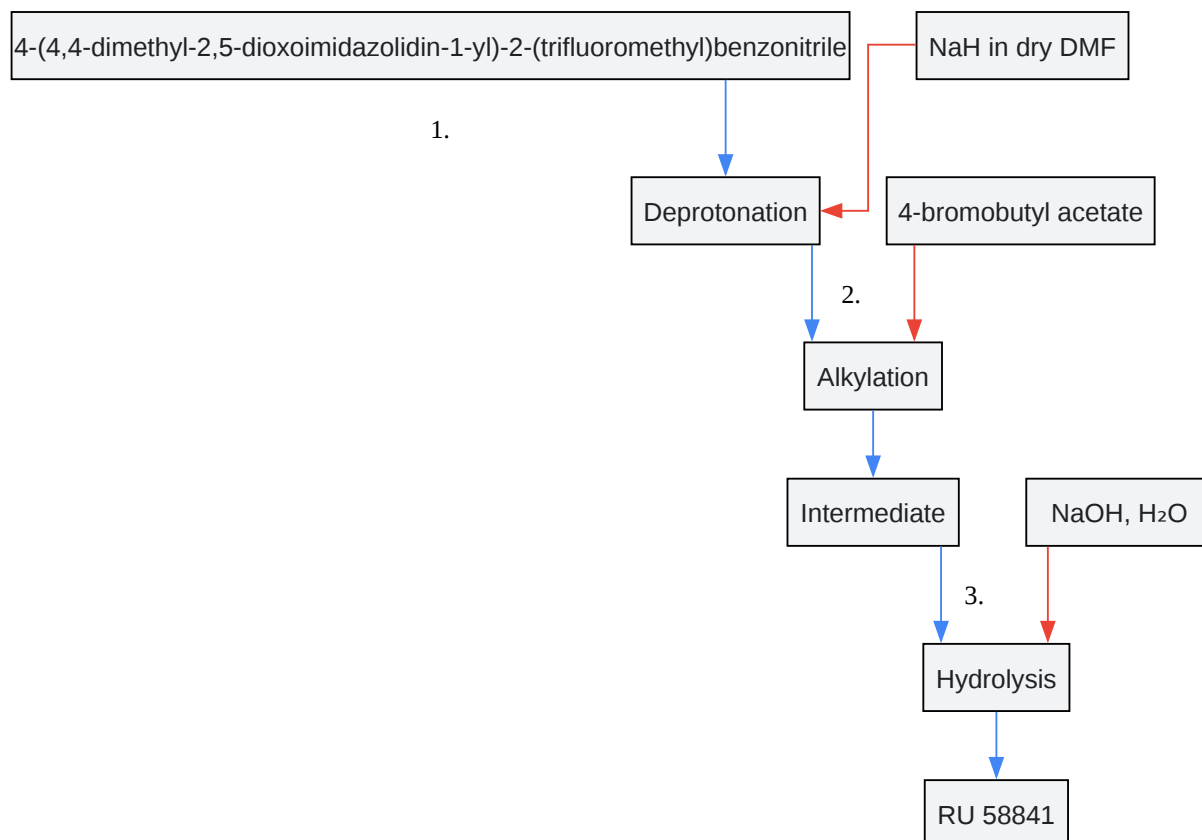
| Element | Calculated (%) | Found (%) | Reference |
|---------|----------------|-----------|-----------|
| C | 55.28 | 55.19 | [7] |
| H | 4.91 | 4.84 | [7] |
| N | 11.38 | 11.28 | [7] |
| F | 15.43 | - | [7] |

Synthesis of RU 58841

There are two primary synthetic routes for **RU 58841**. The traditional method involves the use of phosgene, while a more recent, alternative synthesis avoids this toxic reagent.[10][11]

Traditional Synthesis Pathway

The traditional synthesis of **RU 58841** starts from 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile.[7]



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Traditional Synthesis Workflow for **RU 58841**.

- Deprotonation: Dissolve 1.00 g (3.37 mmol) of 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile in 25 mL of dry N,N-dimethylformamide (DMF).[7] In a separate flask, wash 280 mg (7.00 mmol) of a 60% NaH suspension in mineral oil twice with 5 mL of

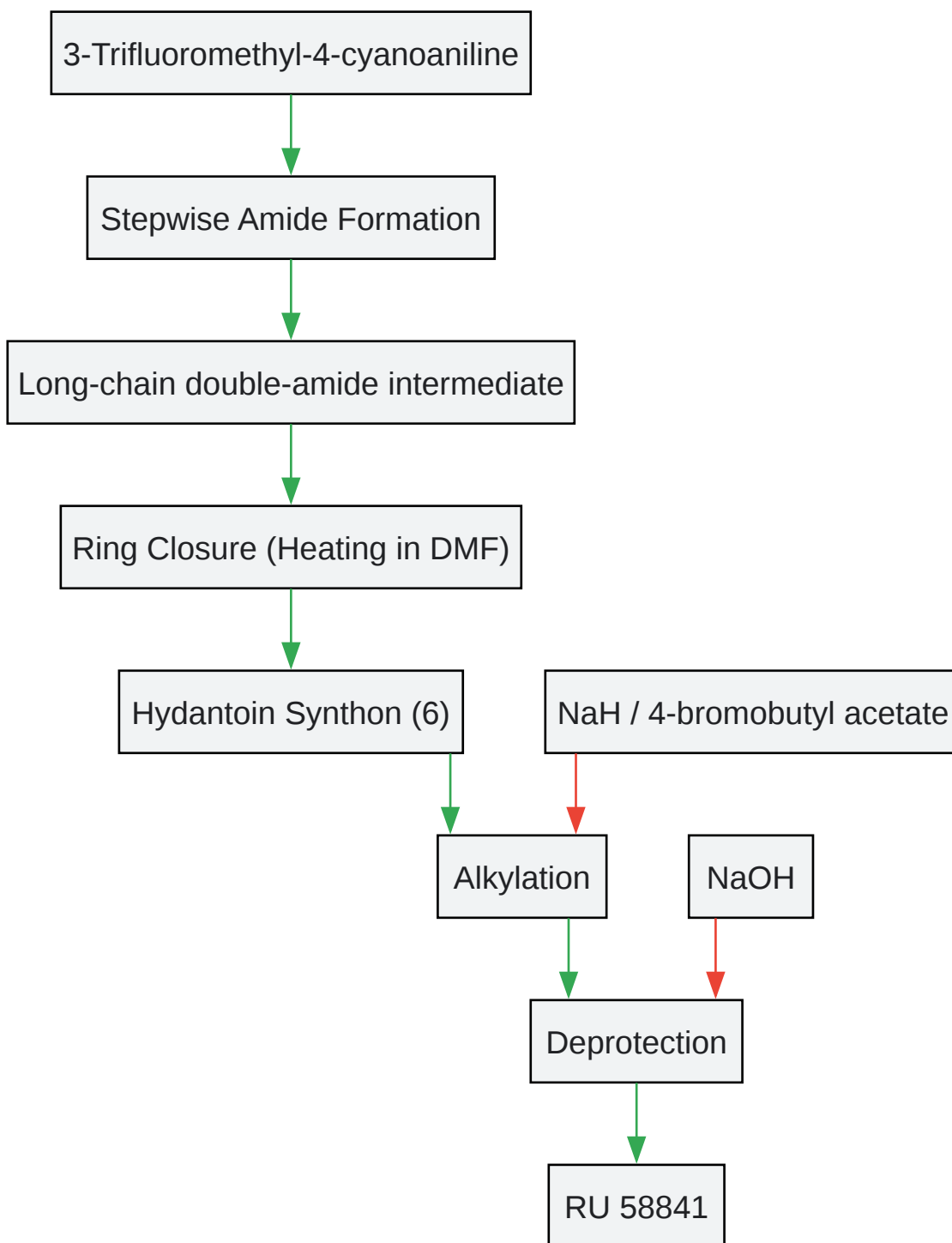
dry n-hexane.[7] Add the benzonitrile solution to the NaH suspension and stir for 15 minutes until hydrogen gas evolution ceases.[7]

- Alkylation: Add 680 mg (3.49 mmol) of 4-bromobutyl acetate to the reaction mixture and wash with an additional 25 mL of dry DMF.[7] Heat the mixture to 50°C and stir for 2 hours.[7]
- Hydrolysis and Purification: Add a 200 mg pellet of NaOH and 45 mL of deionized water.[7] Evaporate the DMF and water to yield the crude product. Purify the residue by chromatography on silica gel using a methylene chloride-acetone (9:1) eluent.[7] Crystallization from isopropyl ether affords the final product, 4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (**RU 58841**).[7]

Alternative Phosgene-Free Synthesis

An alternative synthesis has been developed to avoid the use of highly toxic phosgene.[10]

This method involves the stepwise construction of the hydantoin moiety around 3-trifluoromethyl-4-cyanoaniline.[10]



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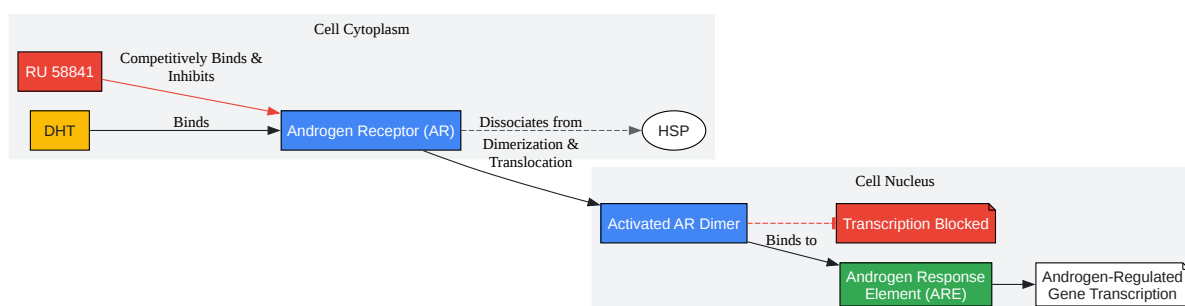
Alternative Phosgene-Free Synthesis of **RU 58841**.

This six-step synthesis begins with 3-trifluoromethyl-4-cyanoaniline and proceeds through a long-chain double-amide intermediate.^[10] The key steps are:

- Intermediate Formation: A series of reactions are performed to construct a double-amide intermediate from the starting aniline.[10]
- Ring Closure: The intermediate undergoes ring closure upon heating in DMF at 110°C for 7 hours to form the hydantoin synthon.[10]
- Alkylation and Deprotection: The hydantoin synthon is then alkylated using NaH and 4-bromobutyl acetate, followed by deprotection with NaOH in the same pot to yield **RU 58841**. [10] This alternative route achieves an overall yield of 33% on a small scale and avoids the need for flash chromatography.[10]

Mechanism of Action: Signaling Pathway

RU 58841 functions as a non-steroidal antiandrogen by competitively binding to the androgen receptor (AR).[12][13] This prevents the binding of androgens like dihydrotestosterone (DHT), thereby inhibiting the downstream signaling cascade that leads to androgen-regulated gene expression.[4][5]



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Mechanism of Action of **RU 58841** at the Androgen Receptor.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of **RU 58841**. The data presented, including physicochemical properties, spectral analyses, and detailed synthetic protocols for both traditional and alternative routes, serves as a valuable resource for researchers in medicinal chemistry and drug development. The elucidation of its mechanism of action as a competitive androgen receptor antagonist underscores its therapeutic potential. Further research and clinical investigation are warranted to fully explore the applications of this compound.

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